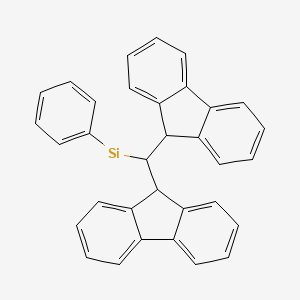
2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine is a synthetic peptide composed of four amino acids: 2-methylalanine, D-phenylalanine, D-asparagine, and 2-methylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents that facilitate the exchange of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Applications De Recherche Scientifique
2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: The compound can be used in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylalanyl-L-phenylalanyl-D-asparaginyl-2-methylalanine
- 2-Methylalanyl-D-phenylalanyl-L-asparaginyl-2-methylalanine
- 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-L-2-methylalanine
Uniqueness
2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine is unique due to its specific sequence and stereochemistry. The presence of D-amino acids (D-phenylalanine and D-asparagine) distinguishes it from peptides composed solely of L-amino acids. This unique configuration can result in different biological activities and stability profiles compared to similar peptides.
Propriétés
Numéro CAS |
821776-15-2 |
|---|---|
Formule moléculaire |
C21H31N5O6 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-[[(2R)-4-amino-2-[[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C21H31N5O6/c1-20(2,23)18(30)25-13(10-12-8-6-5-7-9-12)16(28)24-14(11-15(22)27)17(29)26-21(3,4)19(31)32/h5-9,13-14H,10-11,23H2,1-4H3,(H2,22,27)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t13-,14-/m1/s1 |
Clé InChI |
MJSVTRJUJWNIJQ-ZIAGYGMSSA-N |
SMILES isomérique |
CC(C)(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(=O)N)C(=O)NC(C)(C)C(=O)O)N |
SMILES canonique |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
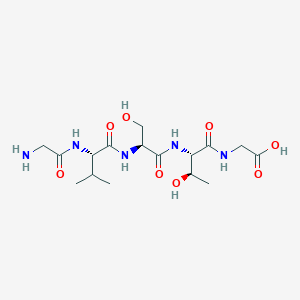
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
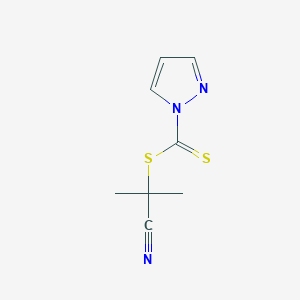
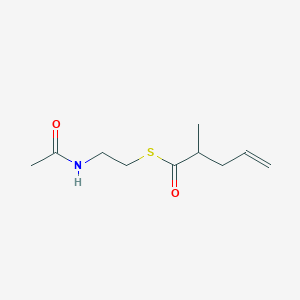
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
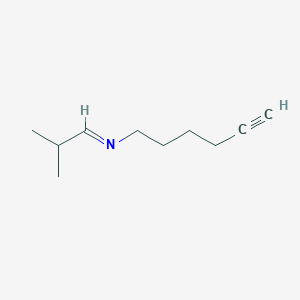
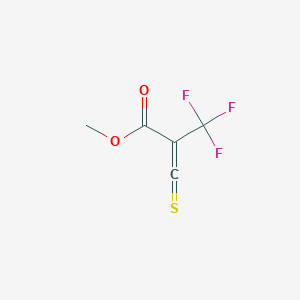
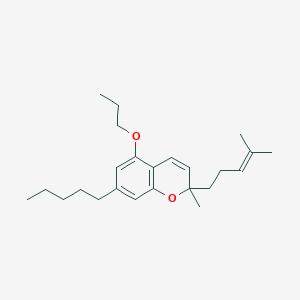
![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)
